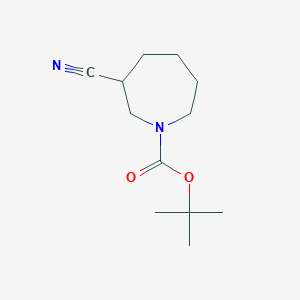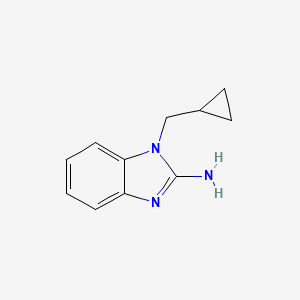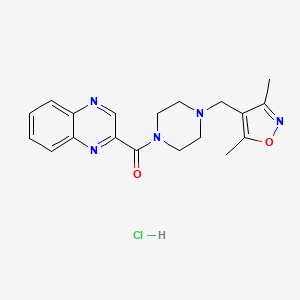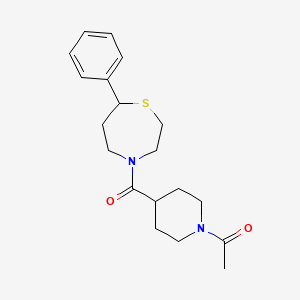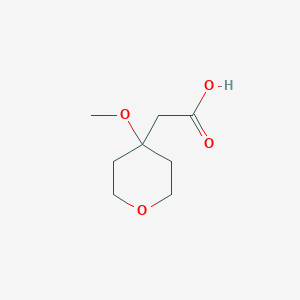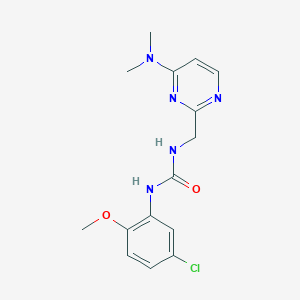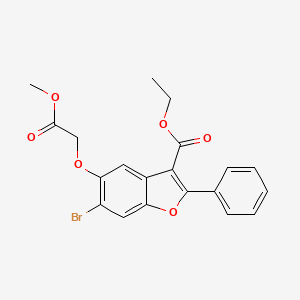![molecular formula C11H12ClN3O2 B2480904 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine CAS No. 2379984-12-8](/img/structure/B2480904.png)
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a furan-2-yl-methoxyethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Furan-2-yl-Methoxyethyl Side Chain: The furan-2-yl-methoxyethyl group can be introduced via a nucleophilic substitution reaction using furan-2-yl-methanol and an appropriate leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.
Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
- 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
- 2-Thio-containing pyrimidines
- Indole derivatives
Comparison:
- 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine: Similar structure but lacks the methoxyethyl group, which may affect its biological activity.
- 2-Thio-containing pyrimidines: Contains a sulfur atom, which can alter its reactivity and biological properties.
- Indole derivatives: Different core structure (indole vs. pyrimidine) but may exhibit similar biological activities due to the presence of heterocyclic rings .
This detailed article provides a comprehensive overview of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFHYQUAHGASCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
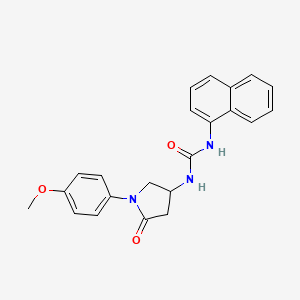
![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)
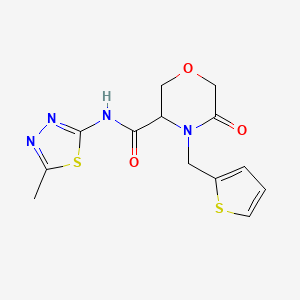
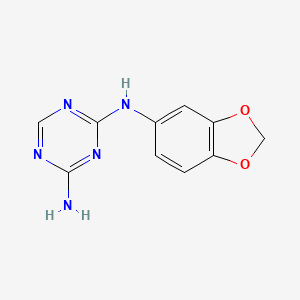
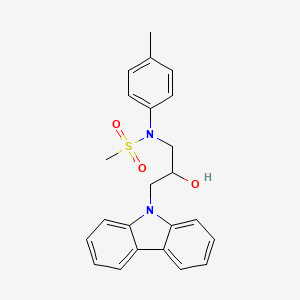
![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)
